molecular formula C16H30O2Si3 B12558494 Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate CAS No. 193411-01-7

Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate

Cat. No.: B12558494
CAS No.: 193411-01-7
M. Wt: 338.66 g/mol
InChI Key: ODYVSXYZFULLHG-UHFFFAOYSA-N
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Description

Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate is a chemical compound with the molecular formula C16H30O2Si3. It is a derivative of benzoic acid, where the hydrogen atoms on the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its stability and is often used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate can be synthesized through the silylation of 2,4-dihydroxybenzoic acid. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the silylation process.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of silyl-protected phenols.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl groups.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Silyl-protected phenols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl 2,4-bis(trimethylsilyl)benzoate involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can protect hydroxyl groups from unwanted reactions, allowing for selective modifications. The compound can also act as a precursor for the synthesis of other silyl-protected compounds.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl 2,4,6-tris(trimethylsilyl)benzoate
  • 2,4-Dihydroxybenzoic acid, bis(trimethylsilyl) ether, trimethylsilyl ester
  • 2-Resorcylic acid, tri-TMS

Uniqueness

Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate is unique due to its specific substitution pattern on the benzoic acid ring, which provides distinct reactivity and stability compared to other silyl-protected benzoates. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

193411-01-7

Molecular Formula

C16H30O2Si3

Molecular Weight

338.66 g/mol

IUPAC Name

trimethylsilyl 2,4-bis(trimethylsilyl)benzoate

InChI

InChI=1S/C16H30O2Si3/c1-19(2,3)13-10-11-14(15(12-13)20(4,5)6)16(17)18-21(7,8)9/h10-12H,1-9H3

InChI Key

ODYVSXYZFULLHG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1)C(=O)O[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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